5-Chloro-2-hydrazinylpyridine
Overview
Description
“5-Chloro-2-hydrazinylpyridine” is a chemical compound with the molecular formula C5H6ClN3 . It has a molecular weight of 143.58 . It is a solid substance and is used in various research and industrial applications .
Synthesis Analysis
The synthesis of “5-Chloro-2-hydrazinylpyridine” can be achieved through several methods. One method involves heating a solution of 2,5-dichloropyridine and hydrazine hydrate in pyridine at reflux for 6 hours . The resulting residue is then dissolved in dichloromethane (DCM), washed with 1 N aqueous sodium hydroxide (NaOH), and water .
Molecular Structure Analysis
The molecular structure of “5-Chloro-2-hydrazinylpyridine” consists of a pyridine ring with a chlorine atom at the 5th position and a hydrazine group at the 2nd position . The InChI key for this compound is UXJYFOOFLZGBEK-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“5-Chloro-2-hydrazinylpyridine” is a solid substance . It has a molecular weight of 143.58 . The compound’s InChI key is UXJYFOOFLZGBEK-UHFFFAOYSA-N .
Scientific Research Applications
Nucleophilic Reactions in Heterocyclic Chemistry
5-Chloro-2-hydrazinylpyridine and its derivatives are frequently used in nucleophilic substitution reactions in heterocyclic chemistry. The introduction of various groups, such as chloro, azido, amino, mercapto, and hydrazino, into heterocyclic compounds, demonstrates the versatility of 5-Chloro-2-hydrazinylpyridine in synthesizing diverse compounds (Schober et al., 1990).
Cyclization Reactions
Hydrazones derived from substituted 2-hydrazinylpyridines, like 5-Chloro-2-hydrazinylpyridine, undergo different types of cyclization reactions. These reactions lead to various heterocyclic structures, influenced by the type of substituents, demonstrating the compound's role in forming complex cyclic structures (Cheurfa et al., 2016).
Preparation of Heterocyclic Compounds with Biological Activity
5-Chloro-2-hydrazinylpyridine is utilized in the synthesis of various heterocyclic compounds with potential biological activity. These compounds are obtained through reactions with different reagents and can exhibit properties like antimicrobial and antifungal activities (Sayed et al., 2003).
Synthesis of Fluorescent Probes
2-Hydrazinylpyridine-3,4-dicarbonitriles, derivatives of 5-Chloro-2-hydrazinylpyridine, have been synthesized and used in the preparation of fluorescent probes. These compounds show sensitivity toward specific ions like zinc, indicating their potential in analytical chemistry (Ershov et al., 2018).
Structural Studies and Polymorphism
5-Chloro-2-hydrazinylpyridine derivatives have been studied for their structural characteristics, including polymorphism. These studies provide insight into molecular conformations and interactions, which are crucial for understanding the properties of these compounds (Shishkina et al., 2020).
Potential Anticancer Agents
Some derivatives of 5-Chloro-2-hydrazinylpyridine have been synthesized and evaluated for their potential as anticancer agents. These studies investigate the effects of such compounds on the proliferationand mitotic index of cultured cells, providing insights into their therapeutic potential (Temple et al., 1983).
Nucleophilic Aromatic Substitution
Efficient and environmentally friendly synthesis of substituted hydrazinylpyridines, including derivatives of 5-Chloro-2-hydrazinylpyridine, has been achieved through nucleophilic aromatic substitution. This process highlights the compound's role in the synthesis of complex structures with potential applications in various fields (Ekar & Kranjc, 2020).
Separation and Purification Studies
Studies on the separation and purification of derivatives of 5-Chloro-2-hydrazinylpyridine, such as 2-Chloro-5-trichloromethylpyridine, indicate its importance as an intermediate in pharmaceutical and pesticide production. These studies focus on achieving high purity, which is crucial for industrial applications (Su Li, 2005).
Halogen-rich Intermediate for Synthesis
Derivatives of 5-Chloro-2-hydrazinylpyridine, such as halogen-rich pyridines, are valuable intermediates in synthesizing complex compounds in medicinal chemistry research. Their synthesis and application in creating diverse functionalized pyridines demonstrate their utility in drug development (Wu et al., 2022).
Safety and Hazards
The safety information for “5-Chloro-2-hydrazinylpyridine” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
properties
IUPAC Name |
(5-chloropyridin-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJYFOOFLZGBEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544535 | |
Record name | 5-Chloro-2-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27032-63-9 | |
Record name | 5-Chloro-2-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-hydrazinylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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